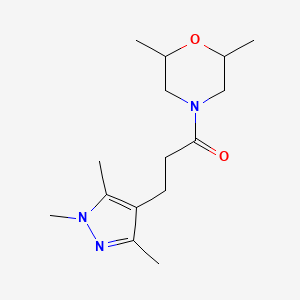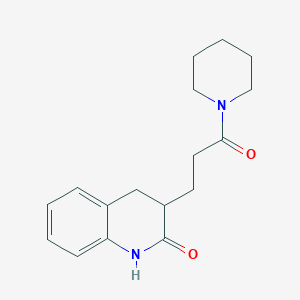
3-(3-oxo-3-piperidin-1-ylpropyl)-3,4-dihydro-1H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-oxo-3-piperidin-1-ylpropyl)-3,4-dihydro-1H-quinolin-2-one, also known as OPQ or PQ1, is a synthetic compound that has gained attention in the scientific research community due to its potential applications in drug discovery and development.
Wirkmechanismus
3-(3-oxo-3-piperidin-1-ylpropyl)-3,4-dihydro-1H-quinolin-2-one exerts its biological effects through the inhibition of certain enzymes and proteins, including phosphodiesterase 10A and histone deacetylase. These targets are involved in various cellular processes, including gene expression, cell proliferation, and inflammation. By modulating these targets, 3-(3-oxo-3-piperidin-1-ylpropyl)-3,4-dihydro-1H-quinolin-2-one can potentially prevent or treat diseases that involve dysregulation of these processes.
Biochemical and Physiological Effects:
3-(3-oxo-3-piperidin-1-ylpropyl)-3,4-dihydro-1H-quinolin-2-one has been shown to have a range of biochemical and physiological effects in vitro and in vivo. It can induce apoptosis, inhibit cell proliferation, and reduce inflammation. 3-(3-oxo-3-piperidin-1-ylpropyl)-3,4-dihydro-1H-quinolin-2-one has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3-oxo-3-piperidin-1-ylpropyl)-3,4-dihydro-1H-quinolin-2-one in lab experiments is its high potency and selectivity for its targets. This allows researchers to study specific pathways and processes without affecting other cellular functions. However, 3-(3-oxo-3-piperidin-1-ylpropyl)-3,4-dihydro-1H-quinolin-2-one's complex synthesis method and limited availability can be a limitation for some experiments.
Zukünftige Richtungen
There are several potential future directions for 3-(3-oxo-3-piperidin-1-ylpropyl)-3,4-dihydro-1H-quinolin-2-one research. One direction is to further investigate its anti-tumor properties and potential as a cancer treatment. Another direction is to explore its neuroprotective effects and potential as a therapy for neurodegenerative diseases. Additionally, 3-(3-oxo-3-piperidin-1-ylpropyl)-3,4-dihydro-1H-quinolin-2-one could be used as a tool compound in drug discovery research to identify new targets and pathways for drug development.
Synthesemethoden
3-(3-oxo-3-piperidin-1-ylpropyl)-3,4-dihydro-1H-quinolin-2-one can be synthesized using a multi-step process that involves the reaction of piperidine, acetic anhydride, and 2-aminobenzophenone. The resulting intermediate is then reduced and cyclized to form 3-(3-oxo-3-piperidin-1-ylpropyl)-3,4-dihydro-1H-quinolin-2-one. The purity of the compound can be improved through recrystallization and purification techniques.
Wissenschaftliche Forschungsanwendungen
3-(3-oxo-3-piperidin-1-ylpropyl)-3,4-dihydro-1H-quinolin-2-one has been studied for its potential as a drug candidate for various diseases, including cancer and neurodegenerative disorders. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties. 3-(3-oxo-3-piperidin-1-ylpropyl)-3,4-dihydro-1H-quinolin-2-one has also been used as a tool compound in drug discovery research to identify new targets and pathways for drug development.
Eigenschaften
IUPAC Name |
3-(3-oxo-3-piperidin-1-ylpropyl)-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-16(19-10-4-1-5-11-19)9-8-14-12-13-6-2-3-7-15(13)18-17(14)21/h2-3,6-7,14H,1,4-5,8-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHBABHNWUUJGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCC2CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

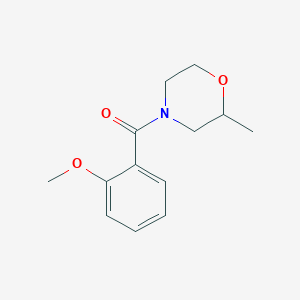
![1-[(3-Methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7492100.png)
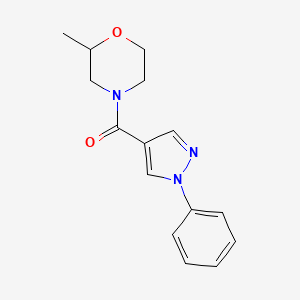
![[1-(Oxolane-2-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7492110.png)
![4-[[2-(5-methylfuran-2-yl)-2-morpholin-4-ylethyl]amino]-3-nitro-N-propan-2-ylbenzamide](/img/structure/B7492125.png)
![2-Cyclopent-2-en-1-yl-1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B7492130.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7492137.png)
![N-[1-(4-fluorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492139.png)
![[4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7492152.png)
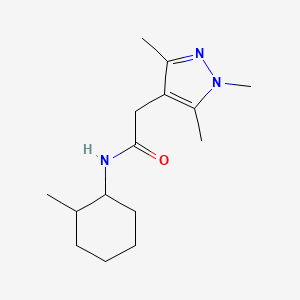
![[4-(1H-indol-3-yl)piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7492162.png)
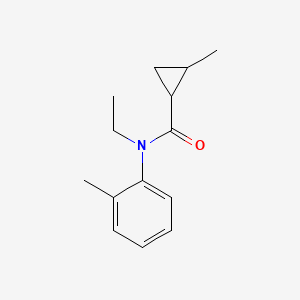
![N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7492172.png)
